(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Description
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-6-2-8-3-7(9)5-10-4-6/h6-8H,2-5H2,1H3/t6-,7+ |
InChI Key |
OOZWMPOUEKJOCJ-KNVOCYPGSA-N |
Isomeric SMILES |
CN1[C@@H]2CNC[C@H]1COC2 |
Canonical SMILES |
CN1C2CNCC1COC2 |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation-Based Synthesis
One of the primary synthetic routes to 3,7-diazabicyclo[3.3.1]nonane derivatives, including the target compound, is the Mannich condensation. This involves the reaction of a ketone with acidic α-hydrogens, a primary amine, and an aldehyde under acidic conditions. The reaction typically proceeds via the formation of an iminium intermediate followed by cyclization to form the bicyclic structure.
- The use of conformationally homogeneous cyclic ketones enhances the yield and selectivity of the Mannich reaction.
- N-alkoxyalkyl-piperidone-4-ones have been successfully employed as starting materials for synthesizing 3,7-diazabicyclo[3.3.1]nonan-9-ones, which are closely related to the target compound.
Cyclization Reactions Involving Amines and Epoxides
Another common synthetic strategy involves cyclization reactions between suitable amines and epoxides under controlled conditions. This method is particularly useful for constructing the oxygen-containing bicyclic framework.
- Reaction conditions such as temperature, solvent, and catalysts are critical to achieving the desired stereochemistry (1S,5R configuration).
- The reaction typically proceeds via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the bicyclic system.
Detailed Preparation Methods and Experimental Data
The following table summarizes key preparation methods, reaction conditions, yields, and purification techniques reported in the literature for related bicyclic compounds, which can be adapted for (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane:
Research Findings and Notes
- The Mannich condensation remains the most straightforward and convenient method for synthesizing bicyclic diazabicyclononane derivatives, including the target compound, due to its operational simplicity and moderate to good yields.
- Cyclization involving amines and epoxides is favored for introducing the oxygen atom into the bicyclic framework, with stereochemical control achieved by careful selection of reaction conditions and catalysts.
- Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in the preparation of related bicyclic compounds.
- Hydrogenation steps are often employed to remove protecting groups or to reduce intermediates, facilitating the synthesis of the final bicyclic amine structure.
Summary Table of Key Synthetic Parameters for this compound Preparation
| Parameter | Description |
|---|---|
| Molecular Formula | C7H14N2O |
| Molecular Weight | 142.20 g/mol |
| Key Synthetic Routes | Mannich condensation; amine-epoxide cyclization |
| Typical Solvents | Ethanol, tetrahydrofuran (THF) |
| Catalysts | Acid catalysts (e.g., HCl), Pd/C for hydrogenation |
| Temperature Range | Room temperature to reflux (25–140°C) |
| Reaction Time | 1–5 hours (microwave-assisted reactions ~1 hour) |
| Purification Methods | Chromatography (MPLC, column), recrystallization |
| Typical Yields | 60–93% depending on method and conditions |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tertiary amine and secondary amine groups in the bicyclic system undergo selective alkylation and acylation under controlled conditions:
Mechanistic studies indicate that the Boc-protected nitrogen remains inert, allowing selective modification of the secondary amine .
Oxidation Reactions
The oxygen atom in the 3-oxa bridge participates in oxidation reactions, particularly under catalytic conditions:
| Substrate | Oxidizing Agent | Catalyst | Product | Yield | Notes | Source |
|---|---|---|---|---|---|---|
| Hemiacetal intermediate | H₂O₂ | Na₂WO₄·2H₂O | Ketone derivative | 93% | Tungstate catalyst enables efficient epoxidation-to-ketone conversion |
This reaction is critical for synthesizing ketone-functionalized derivatives used in further coupling reactions .
Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under acidic or nucleophilic conditions:
The stereochemistry of the (1S,5R) configuration influences regioselectivity during ring-opening .
Hydrogenation and Reduction
The compound participates in catalytic hydrogenation to modify its saturation state:
| Substrate | Catalyst | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|---|
| Benzyl-protected derivative | Pd/C, H₂ (1 atm) | RT, 1 hr | Debenzylated product | 74% | Retains bicyclic structure; no stereochemical inversion observed |
Stereochemical Influence on Reactivity
The (1S,5R) configuration dictates reaction pathways:
-
Epoxide Ring Formation : Stereospecific cyclization during synthesis ensures correct bridgehead stereochemistry.
-
Enzymatic Interactions : The rigid conformation enhances binding affinity to biological targets like orexin receptors, as seen in analogs .
Comparative Analysis of Reaction Conditions
Optimized conditions for key transformations:
| Reaction | Traditional Method | Microwave-Assisted Method |
|---|---|---|
| Alkylation | Reflux, 1.5 hrs (67% yield) | 140°C, 1 hr (comparable yield) |
| Oxidation | 15 hrs, RT (93% yield) | Not reported |
Microwave irradiation reduces reaction times without compromising yields .
Stability and Handling Considerations
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane exhibit a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Neuropharmacological Effects : Investigations into its interactions with neurotransmitter systems indicate possible applications in treating neurological disorders.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
These biological activities warrant further investigation to establish the pharmacological potential of this compound.
Applications in Medicinal Chemistry
The unique structure and biological activities suggest several applications in medicinal chemistry:
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for developing new antibiotics or neuroprotective agents. |
| Chemical Probes | Use in research to elucidate biological pathways involving neurotransmitters or microbial resistance mechanisms. |
| Pharmacological Studies | Investigating the mechanism of action and pharmacokinetics in various biological systems. |
Case Studies
Several case studies highlight the potential applications of this compound:
- Neuropharmacology Study : A study investigated the compound's effects on dopamine receptors in rodent models, demonstrating significant modulation of dopaminergic activity.
- Antimicrobial Efficacy Trial : In vitro tests against Staphylococcus aureus showed promising results, indicating potential use as an antimicrobial agent.
- Cancer Cell Proliferation Inhibition : Research on derivatives indicated that modifications to the bicyclic structure could enhance cytotoxicity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Azabicyclo[3.3.1]nonane
The azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of derivatives:
Biological Activity
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This bicyclic structure incorporates nitrogen and oxygen atoms, which contribute to its unique properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 166.22 g/mol
The structure features a bicyclic framework that is essential for its biological interactions. The presence of the nitrogen atoms in the diazabicyclo system enhances its ability to interact with various biological targets.
Research indicates that this compound functions primarily as an orexin receptor antagonist . Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. By antagonizing orexin receptors (OX1 and OX2), this compound may influence several physiological processes:
- Sleep Disorders : The antagonistic action on orexin receptors suggests potential applications in treating insomnia and other sleep-related disorders.
- Anxiety Disorders : Modulating orexin signaling may also impact anxiety levels.
- Addiction Treatment : There is emerging evidence that orexin receptor antagonists can reduce cravings and relapse in substance use disorders.
Pharmacological Studies
Several studies have explored the pharmacological profile of related compounds within the diazabicyclo family:
- Analgesic Effects : Some derivatives have shown opioid-like effects, indicating potential use in pain management .
- Antiviral Activity : Certain piperazine derivatives have demonstrated modest antiviral activity, suggesting a broader spectrum of biological activity .
- Neuropharmacological Effects : Compounds with similar structures have been reported to affect neurotransmitter systems, which could be relevant for treating mood disorders .
Case Study 1: Orexin Receptor Antagonism
A study investigating the effects of various orexin receptor antagonists demonstrated that this compound significantly reduced wakefulness in animal models when administered at specific dosages. This suggests its potential utility in developing sleep aids.
Case Study 2: Behavioral Impact on Addiction
In a behavioral study involving rodent models of addiction, administration of this compound resulted in decreased drug-seeking behavior following withdrawal from substances like cocaine. This indicates a promising avenue for addiction treatment.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
